2-tert-Butyl-1,3-propanediol dicarbamate
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Overview
Description
2-tert-Butyl-1,3-propanediol dicarbamate is an organic compound with the molecular formula C9H18N2O4 It is a derivative of 1,3-propanediol, where two carbamate groups are attached to the hydroxyl groups of the propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,3-propanediol dicarbamate can be achieved through several methods. One common approach involves the reaction of 2-tert-Butyl-1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative. This intermediate is then treated with ammonia or ammonium hydroxide to yield the dicarbamate . The reaction conditions typically involve the use of an acid combining compound such as sodium hydroxide or dialkylaniline to promote the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of standard reactors capable of sustaining high pressures, such as 125 psi, to facilitate the hydrogenation and subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted carbamates, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-tert-Butyl-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may act on the central nervous system to produce sedative and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-propanediol dicarbamate: Known for its anticonvulsant properties.
2-Methyl-2-propyl-1,3-propanediol: Exhibits sedative, anticonvulsant, and muscle relaxant effects.
tert-Butyl alcohol: A simpler tertiary alcohol with various industrial applications.
Uniqueness
2-tert-Butyl-1,3-propanediol dicarbamate is unique due to its specific structural features and the presence of tert-butyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
25462-21-9 |
---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-3,3-dimethylbutyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)6(4-14-7(10)12)5-15-8(11)13/h6H,4-5H2,1-3H3,(H2,10,12)(H2,11,13) |
InChI Key |
JGMFEVONQBBJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
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